molecular formula C21H21FN6O B2802060 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396782-39-0

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

Número de catálogo: B2802060
Número CAS: 1396782-39-0
Peso molecular: 392.438
Clave InChI: WGUMTUSSQATLRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396782-39-0) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C21H21FN6O and a molecular weight of 392.43 g/mol, this urea-based compound features a hybrid structure incorporating both phenylpiperazine and pyrimidine moieties . The piperazine scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities . Piperazine-derived compounds have demonstrated multiple therapeutic activities, including serving as antiviral agents against SARS-CoV-2, HIV, and influenza, as well as exhibiting antibacterial, anticancer, and antipsychotic properties . Furthermore, the urea moiety itself is a critical pharmacophore; it is considered a privileged scaffold in medicinal chemistry due to its ability to form a distinct network of hydrogen bonds with biological targets, its favorable physicochemical properties, and its versatility in drug design . Urea-based compounds have been extensively explored as anticancer agents, particularly as kinase inhibitors, and have shown potent in vitro antiproliferative activity against various human cancer cell lines . The specific structure of this compound suggests potential research applications as a modulatory agent for central nervous system targets, such as serotonin and dopamine receptors, given that N-arylpiperazine derivatives are frequently investigated for their high affinity to these receptors and their relevance in disorders like anxiety, depression, and Parkinson's disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-(2-fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c22-18-8-4-5-9-19(18)26-21(29)25-16-14-23-20(24-15-16)28-12-10-27(11-13-28)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUMTUSSQATLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl isocyanate intermediate through the reaction of 2-fluoroaniline with phosgene.

    Pyrimidinyl Intermediate Synthesis: The pyrimidinyl intermediate is synthesized by reacting 2-chloropyrimidine with 4-phenylpiperazine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the fluorophenyl isocyanate with the pyrimidinyl intermediate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is C26H25FN4OC_{26}H_{25}FN_{4}O, with a molecular weight of approximately 433.50 g/mol. The compound features a urea functional group linked to a pyrimidine and piperazine moiety, which are known for their diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the piperazine moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

Compounds with piperazine structures are frequently investigated for their neuropharmacological properties, including antidepressant and anxiolytic effects. Research indicates that the incorporation of phenylpiperazine can enhance the interaction with serotonin receptors, potentially leading to improved efficacy in treating mood disorders .

Antimicrobial Properties

Recent studies have also explored the antimicrobial activities of similar compounds, suggesting that they may possess significant antifungal and antibacterial properties. The presence of the pyrimidine ring is believed to contribute to these activities by interfering with microbial cell function .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various arylpiperazine derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating its potential as an effective anticancer agent compared to standard treatments like cisplatin .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)1.5
MCF7 (Breast)2.0
CisplatinA549 (Lung)0.8
MCF7 (Breast)1.0

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of arylpiperazine derivatives found that compounds similar to this compound exhibited significant anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety levels comparable to established anxiolytics .

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs and their modifications are summarized below:

Compound Name Substituent Variations vs. Target Compound Key Functional Groups Reference
Methyl 2-((4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazin-1-yl)piperidin-1-yl)acetic acid Chloro, sulfonyl, trifluoromethyl, dioxopyrimidine Sulfonyl piperazine, dioxopyrimidine
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Tetrazole substituent, propyl linker Tetrazole, fluorophenylpropyl-piperidine
1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea Methoxy and methyl groups on phenyl ring Methoxy-phenyl, pyrimidine-piperazine
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea Pyrrolidine core, pyrazole-pyrimidine hybrid Pyrrolidine, pyrazole-pyrimidine
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea Imidazopyridine scaffold, trifluoroethyl group Imidazopyridine, trifluoroethyl

Key Observations :

  • Piperazine-pyrimidine hybrids (e.g., ) share the target’s core but vary in aryl substituents, influencing target selectivity.

Physicochemical Properties

Comparative physicochemical data (where available):

Compound Molecular Weight (g/mol) LogP PSA (Ų) Reference
1-(2-Fluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea (estimated) ~420–440 ~3.5–4.0 ~80–90 Inferred
1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea 510.51 4.36 90.69
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ~494 ~3.2 ~110

Analysis :

  • The target compound’s predicted LogP (~3.5–4.0) aligns with analogs like , suggesting moderate lipophilicity suitable for oral bioavailability.
  • Higher polar surface area (PSA) in tetrazole-containing analogs (e.g., ) may reduce blood-brain barrier penetration compared to the target compound.

Pharmacological Potency and Selectivity

While direct activity data for the target compound are lacking, inferences can be drawn from analogs:

  • Kinase Inhibition : Piperazine-pyrimidine-urea hybrids (e.g., ) are frequently explored as kinase inhibitors. The target’s phenylpiperazine moiety may enhance binding to ATP pockets in kinases like EGFR or VEGFR .
  • CNS Applications : Fluorine substitution (as in the target and ) is common in neuroactive compounds due to improved pharmacokinetics and blood-brain barrier penetration .

Q & A

Basic Research Question

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of pyrimidine substitution (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and urea NH signals (δ 6.5–7.5 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment and mass verification (expected [M+H]+: ~434 g/mol) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns of the urea moiety .

How can researchers resolve contradictions in reported biological activity data across similar urea derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms .
  • Solubility limitations : Poor aqueous solubility (>10 µM in PBS) may lead to underestimated IC50 values .
    Resolution Strategies :
  • Standardize assay protocols (e.g., use of DMSO concentration ≤0.1%) .
  • Perform solubility enhancement via co-solvents (e.g., PEG-400) or nanoformulation .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Advanced Research Question

  • Pharmacokinetics : Sprague-Dawley rats (IV/PO administration) with LC-MS/MS plasma analysis to determine t1/2, Cmax, and bioavailability .
  • Toxicity : Acute toxicity testing in zebrafish embryos (FET assay) to assess LC50 and developmental effects .
    Key Parameters : Monitor hepatic CYP450 metabolism (e.g., CYP3A4 inhibition) to predict drug-drug interactions .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Advanced Research Question

  • Target deconvolution : CRISPR-Cas9 knockout of candidate receptors in cell-based assays .
  • Pathway analysis : RNA-seq or phosphoproteomics (e.g., Akt/mTOR signaling) post-treatment .
  • In silico profiling : Use SwissTargetPrediction to identify off-target interactions .

What are the challenges in formulating this compound for preclinical studies?

Basic Research Question

  • Solubility : LogP ~3.5 indicates poor water solubility. Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes .
  • Stability : Urea bonds may hydrolyze under acidic conditions (simulated gastric fluid). Enteric coating or prodrug strategies mitigate degradation .

How can structural analogs guide the optimization of this compound?

Advanced Research Question

  • Fluorophenyl vs. chlorophenyl substitution : Fluorine improves metabolic stability but may reduce membrane permeability compared to chlorine .
  • Pyrimidine vs. triazine cores : Triazines show higher kinase inhibition but lower selectivity .
    Synthetic Strategy : Parallel synthesis of analogs with varied aryl groups using automated flow chemistry .

What in vitro models are recommended for preliminary toxicity screening?

Basic Research Question

  • Hepatotoxicity : HepG2 cells + MTT assay to assess mitochondrial dysfunction .
  • Cardiotoxicity : hERG channel inhibition assay (PatchClamp) .
  • Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) .

How can computational methods accelerate the development of derivatives?

Advanced Research Question

  • QSAR modeling : Use MOE or Schrödinger to predict activity cliffs and optimize substituents .
  • MD simulations : GROMACS to study urea-receptor binding stability over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to prioritize compounds with favorable pharmacokinetics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.